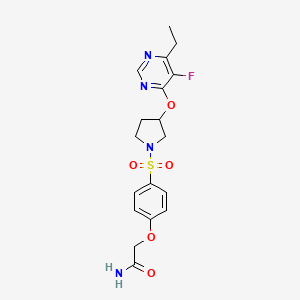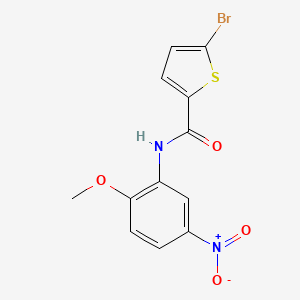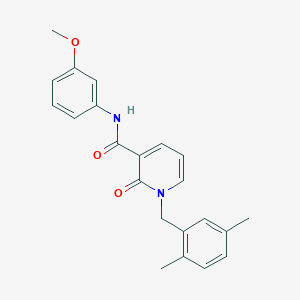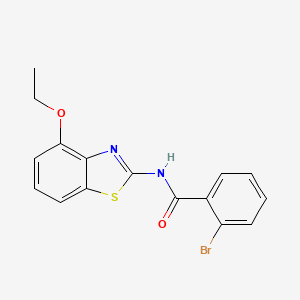
2-(4-((3-((6-Etil-5-fluoropirimidin-4-il)oxi)pirrolidin-1-il)sulfonil)fenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic moiety. The acetamide group consists of an acetyl group single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a potential chiral center at the pyrrolidine ring .Chemical Reactions Analysis
This compound, like other organic molecules, would undergo various chemical reactions depending on the conditions. The pyrimidine ring, for example, might undergo electrophilic substitution or coordinate to metal ions. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de la 2-(4-((3-((6-Etil-5-fluoropirimidin-4-il)oxi)pirrolidin-1-il)sulfonil)fenoxi)acetamida, centrándose en seis aplicaciones únicas:
Desarrollo farmacéutico
Este compuesto es un candidato potencial para el desarrollo farmacéutico debido a su estructura química única. Se puede utilizar como bloque de construcción para sintetizar nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos. Su núcleo de pirimidina se encuentra a menudo en agentes antivirales, anticancerígenos y antifúngicos .
Investigación bioquímica
En la investigación bioquímica, este compuesto se puede utilizar para estudiar la inhibición enzimática y las interacciones proteicas. Su estructura le permite unirse a sitios específicos en las enzimas, lo que la hace útil para investigar los mecanismos de acción e inhibición enzimática .
Química medicinal
Los químicos medicinales pueden utilizar este compuesto para diseñar y sintetizar nuevos agentes terapéuticos. Su porción de fluoropirimidina es conocida por mejorar la estabilidad metabólica y la biodisponibilidad de los fármacos, convirtiéndola en un andamiaje valioso en el diseño de fármacos .
Química agrícola
Este compuesto se puede explorar para desarrollar nuevos agroquímicos, como herbicidas o pesticidas. La presencia del grupo sulfonil sugiere una posible actividad contra varios patógenos o plagas de plantas, proporcionando una base para crear agroquímicos más efectivos y respetuosos con el medio ambiente.
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se puede utilizar para desarrollar nuevos materiales con propiedades específicas. Su estructura única puede contribuir a la creación de polímeros o recubrimientos con mayor durabilidad, resistencia química u otras características deseables.
Biología química
Los biólogos químicos pueden usar este compuesto para sondear sistemas biológicos y comprender los procesos celulares. Su capacidad para interactuar con macromoléculas biológicas lo convierte en una herramienta útil para estudiar las vías de señalización celular, las funciones de las proteínas y otros mecanismos celulares.
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, affecting its function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the presence of a pyrimidine ring in its structure , it might interfere with nucleotide synthesis or DNA replication, but this is purely speculative. More research is needed to elucidate the affected pathways and their downstream effects.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially inhibit or activate certain cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, alter its stability, or affect its pharmacokinetics.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJUZNGMDVXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2461442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)
![N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)
